Methyl 2-(5-methylpyridin-2-yl)acetate is an organic compound characterized by the molecular formula C₉H₁₁N₁O₂. It is a derivative of pyridine, specifically featuring a methyl group at the 5-position of the pyridine ring and an acetate functional group at the 2-position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including chemistry and pharmaceuticals.
The primary products from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Research indicates that Methyl 2-(5-methylpyridin-2-yl)acetate exhibits significant biological activity. It has been studied for its potential role as a ligand in enzyme interactions and metabolic pathways. The compound's structural characteristics enable it to modulate the activity of specific enzymes and receptors, which may have implications in medicinal chemistry, particularly in developing treatments for neurological and inflammatory conditions.
The synthesis of Methyl 2-(5-methylpyridin-2-yl)acetate can be achieved through various methods:
In industrial settings, large-scale production often employs optimized esterification processes using continuous flow reactors to enhance yield and purity.
Methyl 2-(5-methylpyridin-2-yl)acetate has a wide range of applications:
Preliminary studies into the interactions of Methyl 2-(5-methylpyridin-2-yl)acetate with biological systems suggest that it may influence enzyme activity through specific binding interactions. These interactions are critical for understanding the compound's potential therapeutic applications and mechanisms of action within biological contexts.
Methyl 2-(5-methylpyridin-2-yl)acetate can be compared with several similar compounds, which share a pyridine core but differ in substitution patterns:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-(4-methylpyridin-2-yl)acetate | 19946-10-2 | 0.95 |
Methyl 2-(3-methylpyridin-2-yl)acetate | 1092477-78-5 | 0.95 |
Ethyl 2-(5-methylpyridin-2-yl)acetate | 5552-82-9 | 0.91 |
Ethyl 2-(6-methylpyridin-2-yl)acetate | 99986-02-4 | 0.90 |
Ethyl 2-(3-cyclopropylpyridin-2-yl)acetate | 1214911-59-7 | 0.89 |
The uniqueness of Methyl 2-(5-methylpyridin-2-yl)acetate lies in its specific substitution pattern on the pyridine ring and the presence of the acetate group. These features influence its reactivity and biological activity compared to its analogs, making it a compound of interest for further research in medicinal chemistry and related fields.